7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
CAS No.: 1639977-12-0
Cat. No.: VC13828209
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1639977-12-0 |
|---|---|
| Molecular Formula | C7H4BrFN2 |
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H |
| Standard InChI Key | ALTLKBRBJUJTHY-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C(N=C(C=C21)F)Br |
| Canonical SMILES | C1=CNC2=C(N=C(C=C21)F)Br |
Introduction
Structural and Chemical Characterization
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1639977-12-0) is a fused bicyclic heterocyclic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . Its structure comprises a pyrrolo[2,3-c]pyridine core, where a pyrrole ring (positions 1–2–3) is fused to a pyridine ring (positions 3–4–5–6–7). Key substituents include a bromine atom at position 7 and a fluorine atom at position 5 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| IUPAC Name | 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| SMILES | C1=CNC2=C(N=C(C=C21)F)Br | |
| InChI Key | ALTLKBRBJUJTHY-UHFFFAOYSA-N |
The compound’s bicyclic structure and halogen substituents confer unique electronic and steric properties, influencing its reactivity and biological interactions .
Synthesis and Preparation Methods
The synthesis of 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine involves multi-step routes tailored to its fused bicyclic framework. Below are key methodologies:
Palladium-Catalyzed Cross-Coupling
A common approach leverages Suzuki-Miyaura coupling:
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Starting Material: 5-Bromo-7-azaindole (pyrrolo[2,3-b]pyridine derivative) reacts with arylboronic acids under Pd catalysis .
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Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), K₂CO₃, dioxane/water (2.5:1), 80–100°C .
Bartoli Indole Synthesis
Another method employs the Bartoli reaction:
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Substrate: 2-Chloro-3-nitropyridine reacts with vinylmagnesium bromide in THF under inert atmosphere .
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Cyclization: Forms the pyrrolo[2,3-c]pyridine core via a radical-mediated pathway .
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Functionalization: Bromination and fluorination are introduced post-cyclization .
Bromination and Fluorination
Halogenation steps are critical:
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Bromination: N-Bromosuccinimide (NBS) or Br₂ in chloroform at 0–25°C .
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Fluorination: Typically achieved via nucleophilic substitution or electrophilic fluorination during early-stage synthesis .
Structural Analogues and Comparative Analysis
The compound’s structural variations influence biological and chemical properties. Below is a comparison with key analogues:
| Hazard Statement | Description | Source |
|---|---|---|
| H302 (Toxic if swallowed) | Harmful via ingestion | |
| H315 (Causes skin irritation) | Protective gloves recommended | |
| H319 (Causes serious eye irritation) | Eye protection required |
Industrial and Research Use
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